molecular formula C18H21NO B167045 N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 136247-07-9

N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No. B167045
M. Wt: 267.4 g/mol
InChI Key: OZFLGQHJVWSALN-UHFFFAOYSA-N
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Description

“N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine” is a chemical compound with the molecular formula C18H21NO . It is a derivative of tetrahydronaphthalene, a bicyclic compound also known as tetralin, which is used as a versatile intermediate in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine” consists of a tetrahydronaphthalene backbone with a methoxy group at the 5-position and a benzylamine group at the 2-position . The presence of these functional groups can influence the compound’s reactivity and potential biological activity.


Physical And Chemical Properties Analysis

“N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine” has a molecular weight of 267.37 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Synthesis and Chemical Transformations

N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, and its derivatives are primarily explored for their synthetic versatility and potential in various chemical transformations. This compound has been synthesized through multiple-step chemical processes, demonstrating its role in the development of biologically active compounds. For instance, Öztaşkın, Göksu, and SeÇen (2011) detailed an alternative synthesis pathway starting from 2-naphthoic acid, showcasing its application in producing dopaminergic compounds (Öztaşkın, Göksu, & SeÇen, 2011). Additionally, Yamashita et al. (1993) achieved the synthesis of phenethylamine moiety by photoamination of styrene derivatives with ammonia, highlighting another synthetic application of tetrahydronaphthalene derivatives (Yamashita et al., 1993).

Pharmacological Applications

Research has also delved into the pharmacological potentials of tetrahydronaphthalene derivatives. McDermend, McKenzie, and Freeman (1976) discussed the synthesis of dopaminergic activity of analogs, providing insights into their potential therapeutic applications in central dopamine receptor agonism (McDermend, McKenzie, & Freeman, 1976). Berardi et al. (1996) investigated sigma and 5-HT1A receptor ligands, revealing the compound's utility in the development of novel treatments for neurological disorders (Berardi et al., 1996).

Bioactive Compound Development

Further, the compound's derivatives have been synthesized for exploratory purposes in bioactive compound development. For example, Meyer et al. (1995) synthesized A-80426, combining potent α-2 antagonist activity with serotonin uptake inhibitory activity, hinting at its antidepressant-like effects (Meyer et al., 1995). This dual activity profile suggests its versatility and potential in medicinal chemistry.

properties

IUPAC Name

N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-20-18-9-5-8-15-12-16(10-11-17(15)18)19-13-14-6-3-2-4-7-14/h2-9,16,19H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFLGQHJVWSALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC(C2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10483986
Record name N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

CAS RN

136247-07-9
Record name N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-methoxy-2-tetralone (30 g, 170.24 mmol) dissolved in CH2Cl2 (250 mL) were added benzylamine (23 mL, 212.80 mmol) and AcOH (0.97 mL, 17.02 mmol), and the mixture was stirred for 4 h at room temperature. It was then cooled to 0° C. and NaB(OAc)3H (0.38 eq, 13.71 g, 64.69 mmol) was added over a period of 20 min. After 1 h stirring at 0° C., NaB(OAc)3H (1.07 eq, 38.61 g, 182.16 mmol) was added over a period of 30 min. It was added CH2Cl2 (100 mL), the reaction mixture warmed to room temperature and stirred for 15 h. The mixture was cooled again to 0° C., and H2O (200 mL) was added slowly. The pH of the solution was adjusted to 8.0 by adding NaHCO3 saturated aqueous solution (300 mL), and the mixture was stirred at 0° C. for 15 min. The layers were separated, and the aqueous phase was extracted with CH2Cl2 (2×150 mL). All organic phases were combined, dried over anhydrous Na2SO4 and concentrated in vacuo. The residue (58.7 g) was purified by flash chromatography on silica gel (40:60:1-100:0:1 AcOEt/Hexane/Et3N), followed by trituration with hexane, affording 33.87 g of the title compound (Rf=0.5 (10% MeOH/CH2Cl2), yellow solid, 74% yield).
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
23 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.97 mL
Type
reactant
Reaction Step Three
Quantity
13.71 g
Type
reactant
Reaction Step Four
Quantity
38.61 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
aqueous solution
Quantity
300 mL
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven
Yield
74%

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